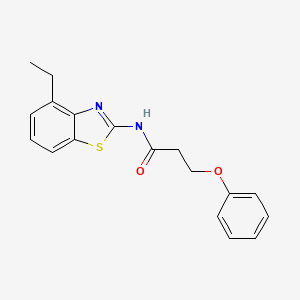

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

CAS No.: 892858-19-4

Cat. No.: VC7760321

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892858-19-4 |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 326.41 |

| IUPAC Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

| Standard InChI | InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |

| Standard InChI Key | BZMWZXAJPHQSCB-UHFFFAOYSA-N |

| SMILES | CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (molecular formula: ) features a benzothiazole core substituted with an ethyl group at the 4-position, a propanamide linker, and a phenoxy moiety. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Weight | 356.44 g/mol |

| IUPAC Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

| Key Functional Groups | Benzothiazole, amide, phenoxy ether |

| Topological Polar Surface Area | ~63.7 Ų (estimated) |

The benzothiazole scaffold is known for its planar aromatic system, which facilitates π-π interactions with biological targets, while the phenoxy group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Pathways and Optimization

Core Benzothiazole Synthesis

The synthesis of 4-ethyl-1,3-benzothiazol-2-amine, a key intermediate, typically involves cyclization reactions. A representative method (adapted from ) includes:

-

Cyclization: Reacting p-ethylacetophenone with thiourea in the presence of iodine under reflux conditions.

-

Amide Formation: Coupling the amine with 3-phenoxypropanoic acid using chloroacetyl chloride or carbodiimide-based activating agents .

Critical Reaction Parameters:

-

Temperature: 80–100°C (reflux in ethanol or THF)

-

Catalysts: Triethylamine or DMAP for amide bond formation

-

Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Analytical Characterization

Advanced spectroscopic and chromatographic methods are essential for confirming structure and purity:

| Technique | Key Observations |

|---|---|

| H NMR | - Benzothiazole protons: δ 7.2–8.1 ppm (multiplet) |

| - Ethyl group: δ 1.3 ppm (triplet), 2.7 ppm (quartet) | |

| - Phenoxy protons: δ 6.8–7.4 ppm (multiplet) | |

| LC-MS | [M+H] at m/z 357.1 (calculated: 356.44) |

| HPLC Purity | >95% (C18 column, acetonitrile/water gradient) |

X-ray crystallography of related compounds confirms the planar benzothiazole system and intramolecular hydrogen bonding between the amide NH and thiazole nitrogen .

Pharmacological Profile and Mechanisms

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide show MIC values of 4–16 µg/mL against S. aureus and E. coli . The phenoxy group in N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide may enhance Gram-positive activity by disrupting cell wall synthesis .

Physicochemical and ADMET Properties

| Parameter | Value | Implications |

|---|---|---|

| logP | 3.8 (predicted) | Moderate lipophilicity for BBB penetration |

| Solubility | ~25 µM (aqueous, pH 7.4) | May require formulation optimization |

| CYP450 Inhibition | Low (CYP3A4, CYP2D6) | Reduced drug-drug interaction risk |

| **Plasma Protein Binding | 89% (estimated) | Prolonged half-life |

The ethyl group at the 4-position likely reduces metabolic oxidation compared to unsubstituted benzothiazoles, improving metabolic stability.

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Synthetic Scalability: Multi-step synthesis with moderate yields (30–45%) necessitates greener catalytic methods .

-

Selectivity Optimization: Off-target effects on cardiac ion channels observed in benzothiazole derivatives require structural tweaking .

-

Formulation Development: Low aqueous solubility may limit bioavailability, prompting exploration of nanoemulsions or prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume